molecular formula C6H2ClF3N2O2 B8005379 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid

6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid

Katalognummer: B8005379
Molekulargewicht: 226.54 g/mol
InChI-Schlüssel: WCCPLLFNAXNRKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid is a key chemical intermediate in medicinal chemistry, serving as a privileged scaffold for the discovery and development of novel anticancer agents. This compound is a vital precursor for synthesizing 3,6-disubstituted pyridazine derivatives, a class of compounds identified as a novel series of potent cyclin-dependent kinase 2 (CDK2) inhibitors . Research has demonstrated that compounds built from this core structure exhibit significant anti-proliferative activity against human breast cancer cell lines, such as T-47D and MDA-MB-231, by efficiently altering cell cycle progression and inducing apoptosis . The trifluoromethyl and carboxylic acid groups on the pyridazine ring allow for strategic diversification, enabling researchers to explore structure-activity relationships and optimize drug-like properties, including ADME characteristics . This building block is essential for enriching the therapeutic arsenal with efficient and targeted chemical entities for oncology research, specifically in the development of CDK2-targeted therapies .

Eigenschaften

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-3-1-2(6(8,9)10)4(5(13)14)12-11-3/h1H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCPLLFNAXNRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Strategic Utilization of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on the availability of versatile, orthogonally functionalized building blocks. 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid represents a highly privileged scaffold that synergizes the unique physicochemical properties of the pyridazine core with the metabolic stability and lipophilicity of a trifluoromethyl (–CF 3​ ) group. This technical whitepaper explores the structural rationale, mechanistic reactivity, and practical laboratory workflows for deploying this building block in the synthesis of advanced therapeutics, including kinase inhibitors and targeted protein degraders (PROTACs).

Structural and Physicochemical Profiling

The architectural design of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid offers three distinct vectors for derivatization, each governed by specific electronic and steric rules. Understanding the causality behind these properties is critical for rational drug design.

The Pyridazine Core: A Privileged Bioisostere

Pyridazine (1,2-diazine) is increasingly utilized as a bioisostere for phenyl and pyridine rings. The presence of two adjacent nitrogen atoms imparts a high dipole moment (approx. 4.2 D) and lowers the overall lipophilicity (cLogP) compared to purely carbocyclic analogs [2]. This reduction in lipophilicity often translates to improved aqueous solubility. Furthermore, the adjacent nitrogens act as a robust bidentate hydrogen-bond acceptor system, which is highly advantageous for engaging the hinge region of kinases or specific residues in protein-protein interaction (PPI) interfaces.

The Trifluoromethyl (–CF 3​ ) Effect

The incorporation of the –CF 3​ group at the C-4 position serves multiple strategic purposes:

  • Metabolic Shielding: The strong C–F bond (485.3 kJ/mol) resists cytochrome P450-mediated oxidative metabolism, thereby extending the pharmacokinetic half-life of the resulting drug candidate [1].

  • Electronic Activation: The –CF 3​ group is powerfully electron-withdrawing via inductive effects. It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine ring. This electronic depletion makes the adjacent C-6 position exceptionally electrophilic, accelerating Nucleophilic Aromatic Substitution (S N​ Ar) reactions [3].

  • pKa Modulation: The proximity of the –CF 3​ group to the C-3 carboxylic acid lowers the pKa of the acid, which can influence the binding affinity of the final molecule if the acid is retained as a pharmacophore.

Orthogonal Handles

The molecule possesses two primary reactive handles—the C-6 chlorine and the C-3 carboxylic acid—that can be manipulated orthogonally without the need for complex protecting group strategies.

Table 1: Estimated Physicochemical Parameters of the Core Scaffold

ParameterValueMedicinal Chemistry Implication
Molecular Weight 226.54 g/mol Ideal low-MW starting point for lead generation.
cLogP ~1.2Balanced lipophilicity; counters the polarity of the acid.
H-Bond Donors 1Provided by the carboxylic acid.
H-Bond Acceptors 5Enhances target engagement (N atoms, F atoms, O atoms).
Polar Surface Area (PSA) ~63 ŲExcellent range for oral bioavailability and cell permeability.

Mechanistic Reactivity & Synthetic Workflows

The true value of this scaffold lies in its predictable and highly efficient reactivity. Below is the logical workflow for its derivatization.

G Core 6-Chloro-4-(trifluoromethyl) pyridazine-3-carboxylic acid SNAr SNAr at C-6 (Amines/Thiols) Core->SNAr Pathway A Amide Amide Coupling at C-3 (HATU/DIPEA) Core->Amide Pathway C Suzuki Suzuki Coupling at C-6 (Boronic Acids/Pd) Core->Suzuki Pathway B Kinase Kinase Hinge Binder SNAr->Kinase PROTAC PROTAC Linker Attachment Amide->PROTAC Suzuki->Kinase

Orthogonal functionalization workflow for the pyridazine scaffold.

S N​ Ar at the C-6 Position

The S N​ Ar reaction at C-6 is the most common primary modification. The reaction proceeds via an addition-elimination mechanism. The intermediate Meisenheimer complex is highly stabilized by the electron-withdrawing nature of the two ring nitrogens and the C-4 –CF 3​ group. This allows the reaction to proceed with a variety of nucleophiles (primary/secondary amines, alkoxides, and thiolates) under relatively mild conditions compared to unactivated chlorobenzenes.

Table 2: S N​ Ar Reaction Optimization Data (Model Amine: Morpholine)

SolventBaseTemperatureTimeYield (%)Mechanistic Rationale
EthanolTEA80 °C12 h45%Protic solvent hydrogen-bonds with nucleophile, reducing reactivity.
DMFK 2​ CO 3​ 80 °C6 h72%Polar aprotic solvent stabilizes the transition state.
NMP DIPEA 100 °C 2 h 94% High dielectric constant; DIPEA avoids nucleophilic competition.
Amide Coupling at the C-3 Position

The C-3 carboxylic acid can be readily converted into amides to append solubilizing groups, target-specific pharmacophores, or PROTAC linkers (e.g., PEG chains attached to Cereblon or VHL ligands). Standard uronium-based coupling reagents (like HATU) are highly effective. The electron-deficient nature of the pyridazine ring slightly reduces the nucleophilicity of the resulting amide, making it highly stable against enzymatic cleavage in vivo.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are included.

Protocol A: Regioselective S N​ Ar with Aliphatic Amines

Objective: Substitute the C-6 chlorine with a secondary amine to generate a kinase hinge-binding motif.

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid (1.0 mmol, 226.5 mg) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

    • Rationale: NMP is chosen for its high boiling point and superior ability to solvate polar intermediates and stabilize the Meisenheimer complex.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL).

    • Rationale: DIPEA acts as a non-nucleophilic proton sponge. Its steric bulk prevents it from competing with the desired amine for the electrophilic C-6 carbon.

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine) (1.2 mmol).

  • Reaction: Stir the mixture at 90 °C for 3 hours.

    • Validation Checkpoint 1: Monitor by LC-MS. The starting material will show a distinct 3:1 isotopic pattern due to the 35 Cl/ 37 Cl ratio. The product mass will lack this pattern, confirming the displacement of chlorine.

  • Workup: Cool to room temperature and pour the mixture into 15 mL of ice-cold 0.1 M HCl. The acidic environment ensures the C-3 carboxylic acid remains protonated, inducing precipitation of the product.

  • Isolation: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under high vacuum.

Protocol B: High-Efficiency Amide Coupling

Objective: Attach a functionalized linker to the C-3 carboxylic acid.

  • Activation: Dissolve the S N​ Ar product from Protocol A (1.0 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.2 mmol, 456 mg) and DIPEA (3.0 mmol, 522 µL). Stir at room temperature for 15 minutes.

    • Rationale: HATU rapidly forms an active HOAt ester. The pre-activation step prevents the amine nucleophile from reacting directly with the coupling reagent.

  • Coupling: Add the primary amine (e.g., a PEG-linker amine) (1.1 mmol). Stir at room temperature for 2 hours.

    • Validation Checkpoint 2: TLC (Dichloromethane:Methanol 9:1). The highly polar active ester intermediate will disappear, replaced by a less polar amide spot.

  • Purification: Dilute with Ethyl Acetate (20 mL) and wash sequentially with saturated NaHCO 3​ (to remove acidic byproducts) and brine (to remove DMF). Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Applications in Medicinal Chemistry

Derivatives of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid have profound applications in targeting dysregulated signaling pathways, particularly in oncology and immunology [4].

Kinase Inhibition (e.g., EGFR)

By installing an aniline derivative at C-6 and a solubilizing tail at C-3, the scaffold acts as a potent ATP-competitive inhibitor. The pyridazine nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR), while the –CF 3​ group projects into the hydrophobic pocket, enhancing binding affinity and residence time.

Pathway Ligand Growth Factor (EGF) Receptor EGFR (Kinase Domain) Ligand->Receptor Downstream1 RAS / RAF Receptor->Downstream1 Phosphorylation Inhibitor Pyridazine Derivative (Inhibitor) Inhibitor->Receptor ATP-competitive Inhibition Downstream2 MEK / ERK Downstream1->Downstream2 Outcome Cell Proliferation Downstream2->Outcome

Inhibition of the EGFR signaling pathway by pyridazine-based kinase inhibitors.

PROTAC Development

The C-3 carboxylic acid is an ideal attachment point for E3 ligase-recruiting linkers. Because the S N​ Ar reaction at C-6 can be used to attach the target-protein-binding warhead, this scaffold effectively functions as the central hub of a heterobifunctional degrader molecule.

References

  • Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules. [Link]

  • He, Z.-X., et al. (2021). "Pyridazine as a privileged structure: an updated review on anticancer activity of pyridazine-containing bioactive molecules." European Journal of Medicinal Chemistry. [Link]

  • Landelle, G., Panossian, A., & Leroux, F. R. (2014). "Trifluoromethyl Ethers and –Thioethers as Tools for Medicinal Chemistry and Drug Discovery." Current Topics in Medicinal Chemistry. [Link]

  • Emam, S. H., et al. (2025). "Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6." Mini Reviews in Medicinal Chemistry. [Link]

Biological Activity of Trifluoromethylated Pyridazine Derivatives: A Technical Guide to Rational Design and Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and agrochemical development pivot toward highly optimized, metabolically stable scaffolds, the fusion of the pyridazine ring with a trifluoromethyl (–CF 3​ ) group has emerged as a privileged molecular architecture. As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. Here, we will dissect the stereoelectronic causality behind this scaffold's efficacy, map its pharmacological landscape, and provide self-validating experimental workflows for synthesizing and evaluating these potent derivatives.

Phase I: Molecular Architecture & Stereoelectronic Synergy

The profound biological activity of trifluoromethylated pyridazines is not coincidental; it is the result of precise stereoelectronic tuning[1].

  • The Pyridazine Core: As a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, pyridazine possesses a strong dipole moment. These adjacent nitrogens act as potent hydrogen bond acceptors, which are critical for anchoring the molecule within the hinge regions of kinase domains (such as CDK2)[1].

  • The Trifluoromethyl (–CF 3​ ) Group: The introduction of a –CF 3​ moiety fundamentally alters the pharmacokinetic and pharmacodynamic profile of the molecule. The strong electron-withdrawing nature of the –CF 3​ group lowers the pK a​ of adjacent basic centers, thereby enhancing membrane permeability[1]. Furthermore, the highly stable C–F bonds resist oxidative degradation by cytochrome P450 enzymes, significantly extending the compound's biological half-life. Spatially, the –CF 3​ group occupies a unique volume that maximizes hydrophobic interactions within target binding pockets, often acting via halogen bonding[2].

MOA CF3 Trifluoromethylated Pyridazine Core CDK2 CDK2 Enzyme CF3->CDK2 Hinge Binding (Hydrogen bonds) Agro Photosystem II / Receptors CF3->Agro Target Engagement CellCycle Cell Cycle Arrest (Anticancer) CDK2->CellCycle Proliferation Block Pest Pest Mortality (Agrochemical) Agro->Pest Metabolic Disruption

Fig 1. Dual mechanism of action of trifluoromethylated pyridazines in oncology and agrochemistry.

Phase II: Pharmacological Landscape & Target Engagement

Oncology: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Recent structural biology efforts have identified 3,6-disubstituted 5-(trifluoromethyl)pyridazine-3-carboxamides as potent anticancer agents[1]. In silico docking and in vitro validations confirm that the pyridazine core engages the ATP-binding pocket of CDK2. The –CF 3​ group at the 5-position projects into a lipophilic sub-pocket, stabilizing the inhibitor-enzyme complex and driving cell cycle arrest in breast cancer models (T-47D and MDA-MB-231 cell lines)[1].

Immunomodulation: STING Agonism

The Stimulator of Interferon Genes (STING) pathway is a critical target for innate immune activation in cancer therapy. While pyridazine derivatives have shown promise as STING agonists, structure-activity relationship (SAR) studies reveal that spatial dimensions are highly restricted. For instance, while 3-(fluoro-imidazolyl)pyridazines are potent agonists, directly substituting the imidazole ring with a bulky –CF 3​ group can lead to a loss of potency in stabilizing the hSTING protein, highlighting the need for precise spatial mapping when utilizing the –CF 3​ moiety[2].

Agrochemical Applications

Beyond human therapeutics, the –CF 3​ -pyridazine and related pyridine scaffolds are foundational to modern crop protection[3]. The lipophilicity imparted by the –CF 3​ group allows these compounds to penetrate insect cuticles and plant cuticular waxes efficiently. Derivatives act as potent herbicides (targeting photosystem II) and insecticides (disrupting pest metabolic pathways), demonstrating superior efficacy compared to traditional phenyl-containing agrochemicals[3][4].

Phase III: Quantitative Structure-Activity Relationships (QSAR)

To facilitate rational drug design, quantitative data must be systematically compared. Table 1 summarizes the biological activity of key trifluoromethylated pyridazine derivatives based on recent empirical screenings.

Table 1: Biological Activity of Selected Trifluoromethylated Pyridazine Derivatives

Compound Class / SubstitutionTarget MechanismBiological ModelPotency (IC 50​ / EC 50​ )Ref
5-(CF 3​ )-pyridazine-3-carboxamides (2-Adamantyl-bearing)CDK2 InhibitionT-47D (Breast Cancer)0.44 ± 0.01 to 11.44 µM[1]
5-(CF 3​ )-pyridazine-3-carboxamides (Methyltetrahydropyran-bearing)CDK2 InhibitionMDA-MB-231 (Breast Cancer)1.30 ± 0.04 to 19.71 µM[1]
3-(Fluoro-imidazolyl)pyridazinesSTING AgonismTHP-1 Reporter CellsEC 50​ ~ 0.36 µM[2]
6-(CF 3​ )-pyridine derivatives (W14 analog)RORγt Inverse AgonismLuciferase Reporter AssayIC 50​ = 7.5 nM[5]

Phase IV: Validated Experimental Workflows

A rigorous scientific protocol must be a self-validating system . This means every step must contain internal controls to rule out false positives, and phenotypic data must be orthogonally confirmed by target-specific assays.

Protocol: Synthesis and Orthogonal Validation of 5-(CF 3​ )pyridazine-3-carboxamides
Part A: Chemical Synthesis

Causality: We utilize a two-step nucleophilic substitution and amidation route. The strong electron-withdrawing nature of the –CF 3​ group at position 5 activates the adjacent C6 position, stabilizing the Meisenheimer complex and facilitating Nucleophilic Aromatic Substitution (S N​ Ar)[1][6].

  • S N​ Ar Reaction: Dissolve ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate in 1,4-dioxane. Add morpholine and Hünig's base (N,N-Diisopropylethylamine).

    • Why Hünig's base? It acts as a non-nucleophilic proton acceptor, neutralizing the HCl byproduct without competing with morpholine for the electrophilic pyridazine core[1].

    • Reflux the mixture. Purify via column chromatography to yield the 6-morpholino intermediate.

  • Direct Amidation: React the intermediate with a primary amine (e.g., adamantylamine) in absolute ethanol using piperidine as a catalyst. Reflux until completion (monitored by TLC).

Part B: Biological Validation (Self-Validating System)

To ensure the observed cytotoxicity is genuinely due to CDK2 inhibition and not off-target toxicity, we employ a dual-assay approach.

  • Phenotypic Screening (MTT Assay):

    • Seed T-47D and MDA-MB-231 cells in 96-well plates.

    • Treat with synthesized compounds (0.1 µM to 100 µM) for 72 hours.

    • Internal Control: Use Roniciclib (a known CDK inhibitor) as a positive control to establish the maximum achievable therapeutic window.

  • Orthogonal Target Validation (Kinase Assay):

    • Causality: Cell death alone does not prove CDK2 inhibition. To validate the mechanism, perform an in vitro CDK2/Cyclin E1 kinase assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.

    • If the compound shows high cytotoxicity in the MTT assay but low affinity in the TR-FRET assay, the cell death is due to off-target effects, invalidating the compound as a specific CDK2 inhibitor.

Workflow Step1 1. Precursor Synthesis (Ethyl trifluoropyruvate) Step2 2. SNAr Reaction (Morpholine + Hünig's base) Step1->Step2 Step3 3. Direct Amidation (Primary Amines + Piperidine) Step2->Step3 Step4 4. Phenotypic Screen (MTT Viability Assay) Step3->Step4 Step5 5. Orthogonal Validation (TR-FRET Kinase Assay) Step4->Step5

Fig 2. Self-validating experimental workflow for synthesizing and evaluating pyridazine derivatives.

Conclusion

The integration of the trifluoromethyl group into the pyridazine scaffold represents a masterclass in rational drug and agrochemical design. By understanding the stereoelectronic causality—how the –CF 3​ group drives lipophilicity, metabolic stability, and specific target engagement—researchers can systematically optimize these derivatives. When coupled with self-validating experimental workflows that demand orthogonal proof of mechanism, the development of next-generation CDK2 inhibitors, STING agonists, and potent agrochemicals becomes a highly predictable and reproducible science.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Trifluoromethylated Pyridazines

6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The pyridazine core is a common scaffold in a variety of biologically active molecules. The incorporation of a trifluoromethyl (CF3) group can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and an improved pharmacokinetic profile. The chloro and carboxylic acid moieties provide versatile handles for further synthetic modifications, making this compound a valuable building block for the synthesis of novel therapeutic agents and pesticides.[1]

This document provides a detailed experimental protocol for the synthesis of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid. The proposed method is based on the well-established oxidation of a methyl group on the pyridazine ring, a robust and scalable transformation.

Proposed Synthetic Route: Oxidation of 6-Chloro-3-methyl-4-(trifluoromethyl)pyridazine

The most direct and analogous route to the target compound, based on available literature for similar structures, is the oxidation of the corresponding methyl-substituted precursor, 6-Chloro-3-methyl-4-(trifluoromethyl)pyridazine.[1][2] This protocol assumes the availability of this starting material. The oxidation is typically achieved using a strong oxidizing agent, such as potassium dichromate, in the presence of concentrated sulfuric acid.

Reaction Scheme:

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Setup & Cool H2SO4 add_sm 2. Add Starting Material setup->add_sm add_ox 3. Add K2Cr2O7 (T < 50°C) add_sm->add_ox react 4. Heat at 50-60°C for 4h add_ox->react quench 5. Quench on Ice react->quench extract 6. Extract with EtOAc quench->extract dry 7. Dry with Na2SO4 extract->dry concentrate 8. Concentrate dry->concentrate purify 9. Recrystallize concentrate->purify product Final Product: 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid purify->product

Caption: Step-by-step workflow for the synthesis.

Safety and Hazard Management

A thorough understanding of the hazards associated with all chemicals is essential before beginning this synthesis.

ChemicalHazardsProtective Measures
Conc. H₂SO₄ Severe skin and eye burns, respiratory irritation. [3]Work in a fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat.
K₂Cr₂O₇ Strong oxidizer, toxic, carcinogenic, harmful if swallowed or inhaled. [1]Avoid dust inhalation. Wear gloves and a respirator. Prevent contact with combustible materials.
Pyridazine Derivatives May be harmful if swallowed, inhaled, or in contact with skin. May cause irritation. [4][5][6]Handle with gloves in a well-ventilated area or fume hood. [4]

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [4]* Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [6]* Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention. [3] Waste Disposal: All chemical waste, especially chromium-containing residues, must be disposed of according to institutional and local environmental regulations. Do not discharge into drains. [5]

References

  • Chemsrc. (n.d.). 6-Chloropyridazine-3-carboxylic acid | CAS#:5096-73-1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ACS Publications. (2008, July 8). Synthesis and Herbicidal Activities of Novel 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Google Patents. (n.d.). EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
  • Beilstein Journals. (2021, January 25). Decarboxylative trifluoromethylthiolation of pyridylacetates. Retrieved from [Link]

  • ACS Publications. (2018, June 20). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-(trifluoromethyl)pyridazine-3-carboxylic acid (C6H3F3N2O2). Retrieved from [Link]

  • NICNAS. (2019, December 12). Indirect precursors of short chain perfluorocarboxylic acids (PFCAs): Human health tier II assessment. Retrieved from [Link]

Sources

FT-IR Spectroscopic Profiling of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid: Application Note & Validated Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid is a highly functionalized, electron-deficient heterocyclic intermediate critical to the design of modern agrochemicals and targeted therapeutics. The presence of multiple strongly electron-withdrawing moieties—a chloro group, a trifluoromethyl (-CF₃) group, and a carboxylic acid (-COOH) attached to a 1,2-diazine (pyridazine) core—creates a unique vibrational fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is the gold standard for the rapid, non-destructive structural verification of such compounds[1]. This application note provides a comprehensive, self-validating protocol for acquiring and interpreting the FT-IR spectrum of this specific pyridazine derivative, ensuring compliance with global pharmacopeial standards such as 2[2] and 3[3].

Mechanistic Spectral Interpretation

Understanding the causality behind the vibrational modes of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid requires analyzing the inductive and resonance effects within the molecule.

  • Carboxylic Acid (-COOH): The strong inductive electron withdrawal (-I effect) from both the adjacent pyridazine nitrogen and the ortho-CF₃ group severely limits resonance electron donation into the carboxyl group. This strengthens the carbonyl (C=O) double bond, shifting its stretching frequency to the higher end of the typical range (~1730 cm⁻¹). The O-H stretch remains a broad, dominant feature due to extensive intermolecular hydrogen bonding.

  • Trifluoromethyl Group (-CF₃): The C-F bond is highly polarized. The symmetric and asymmetric stretching modes of the -CF₃ group manifest as exceptionally strong, often overlapping bands in the 1200–1100 cm⁻¹ region. These peaks routinely dominate the spectrum and can mask the weaker C-O stretch of the carboxylic acid.

  • Pyridazine Ring: The heteroaromatic C=N and C=C stretching vibrations appear between 1600 and 1400 cm⁻¹. Because the ring is highly substituted, the only aromatic C-H stretch available (at position 5) will appear as a weak signal just above 3000 cm⁻¹, with its corresponding out-of-plane bend around 850–800 cm⁻¹.

  • Carbon-Chlorine (C-Cl): The heavy chlorine atom attached to the aromatic ring produces a characteristic stretching vibration in the lower frequency fingerprint region, typically between 800 and 660 cm⁻¹[4].

Quantitative Spectral Assignments

The following table summarizes the expected quantitative FT-IR data for this compound to facilitate rapid Quality Control (QC) comparisons.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibrational Mode & Causality
-COOH (O-H) 3300 – 2500Broad, StrongO-H stretching; broadened by intermolecular H-bonding.
-COOH (C=O) 1730 – 1690StrongC=O stretching; shifted higher due to -I effect of -CF₃.
Pyridazine Ring 1600 – 1400VariableC=N and C=C stretching; sensitive to ring substitution.
-CF₃ 1200 – 1100Very StrongC-F asymmetric/symmetric stretching; highly polarized bonds.
C-Cl 800 – 660ModerateC-Cl stretching; heavy atom effect lowers frequency[4].
Pyridazine C-H 3100 – 3000WeakAromatic C-H stretching (position 5 only).
Pyridazine C-H 850 – 800ModerateC-H out-of-plane bending.

Experimental Workflows & Decision Matrix

When analyzing solid pharmaceutical intermediates, the choice between Transmission (KBr Pellet) and Attenuated Total Reflectance (ATR) dictates the sample preparation logic.

FTIR_Protocol A 6-Chloro-4-(trifluoromethyl) pyridazine-3-carboxylic acid B Select FT-IR Sampling Technique A->B C Transmission (KBr Pellet) Bulk Analysis B->C D Reflectance (ATR) Surface Analysis B->D E Dry KBr at 110°C (Removes H2O interference) C->E F Clean Diamond/ZnSe Crystal (Prevents cross-contamination) D->F G Grind 1% sample in KBr Press at 8 tons under vacuum E->G H Apply uniform pressure via ATR anvil F->H I Data Acquisition 4000-400 cm⁻¹, 4 cm⁻¹ Resolution G->I H->I J Spectral Processing & Peak Assignment I->J

Workflow for FT-IR analysis of pyridazine derivatives via KBr and ATR methods.

Step-by-Step Methodologies

System Suitability & Self-Validation (Crucial First Step)

To ensure the protocol is a self-validating system, instrument performance must be verified prior to sample analysis.

  • Background Scan: Collect a background spectrum (air for KBr, clean crystal for ATR) using 32 scans at 4 cm⁻¹ resolution. Causality: This establishes the baseline atmospheric conditions (H₂O vapor and CO₂) which the software will automatically subtract from the sample spectrum.

  • Polystyrene Calibration: Record the spectrum of a 35 μm polystyrene film standard[2].

  • Validation Criteria: Ensure the difference between the absorbance minimum at 2870 cm⁻¹ and the maximum at 2849.5 cm⁻¹ is >0.33[2]. Causality: Passing this 2 specification guarantees the instrument's laser frequency and optical resolution are sufficient to resolve the complex, overlapping -CF₃ and pyridazine ring bands[2].

Method A: Transmission Spectroscopy (KBr Pellet)

This method is ideal for bulk material quantitation and deep structural profiling.

  • KBr Preparation: Pulverize spectroscopy-grade KBr powder to a 200-mesh size and dry it in an oven at 110°C for at least 2 hours[5]. Causality: KBr is highly hygroscopic. If bound water is not removed, a massive O-H peak will appear at ~3200 cm⁻¹, completely obscuring the critical carboxylic acid O-H stretch of the analyte[5].

  • Sample Mixing: Weigh 1–2 mg of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid and mix it with 200 mg of the dried KBr[5]. Grind gently in an agate mortar until homogeneous. Causality: The sample concentration must be kept between 0.5% and 1% to prevent total absorption (peak "bottoming out"), which violates the Beer-Lambert law and distorts peak shapes.

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet-forming die. Apply 8 tons of force using a hydraulic press under a vacuum for 2–3 minutes[5]. Causality: The vacuum extracts trapped air, preventing light scattering and yielding a glassy, optically transparent pellet that maximizes IR transmission[5].

  • Acquisition: Place the pellet in the sample holder and acquire the spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

Method B: Attenuated Total Reflectance (ATR-FTIR)

ATR is the preferred method for rapid, non-destructive QC testing with minimal sample preparation[6].

  • Crystal Cleaning: Wipe the Diamond or ZnSe ATR crystal with a lint-free tissue dampened with isopropanol or methanol. Allow it to dry completely.

  • Sample Application: Place approximately 5 mg of the raw solid sample directly onto the center of the crystal[7].

  • Pressure Application: Lower the ATR anvil and apply uniform, firm pressure until the software's pressure gauge indicates optimal contact. Causality: ATR relies on an evanescent wave that penetrates only 1–5 µm into the sample[6]. Insufficient pressure results in poor optical contact, leading to artificially weak signals and distorted peak intensity ratios, particularly for high-frequency vibrations like the O-H stretch[6].

  • Acquisition: Acquire the spectrum using the same parameters as Method A. Apply an ATR correction algorithm during post-processing to adjust for wavelength-dependent penetration depth differences.

References

  • Journal of Chemical and Pharmaceutical Research (JOCPR): Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available at:[Link]

  • Drawell Analytical: Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • AZoM: How is Potassium Bromide Used in Infrared Spectroscopy? Available at: [Link]

  • Specac Ltd: Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Available at: [Link]

  • DrugFuture (Ph. Eur. Standards): 2.2.24. ABSORPTION SPECTROPHOTOMETRY, INFRARED. Available at: [Link]

  • Scribd (Agilent White Paper): FTIR Performance Verification for Pharma (USP <854>). Available at: [Link]

Sources

Troubleshooting & Optimization

common byproducts in the synthesis of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis & Troubleshooting of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic Acid

As a Senior Application Scientist, I frequently consult with discovery chemists who encounter severe yield and purity bottlenecks when synthesizing highly functionalized heterocyclic building blocks. The synthesis of 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid is a classic example of a deceptively straightforward route fraught with chemoselectivity and stability pitfalls.

This guide deconstructs the typical synthetic pathway—starting from 3-chloro-6-methylpyridazine—and provides a causality-driven troubleshooting framework to help you eliminate the three most common byproducts: regioisomers, hydrolysis adducts, and decarboxylation degradants.

I. Process Workflow & Byproduct Mapping

To effectively troubleshoot, we must first map the points of divergence where byproducts are generated. The diagram below illustrates the standard synthetic workflow and the specific reaction conditions that trigger byproduct formation.

G SM 3-Chloro-6-methylpyridazine Minisci Minisci Trifluoromethylation (CF3SO2Na, Oxidant) SM->Minisci Int_Target 6-Chloro-3-methyl-4-(CF3)pyridazine (Desired Intermediate) Minisci->Int_Target Major Int_Byprod 6-Chloro-3-methyl-5-(CF3)pyridazine (Regioisomer Byproduct) Minisci->Int_Byprod Minor (Poor control) Oxidation Oxidation Step (Targeting 3-Methyl Group) Int_Target->Oxidation Target 6-Chloro-4-(CF3)pyridazine-3-carboxylic acid (Final Target) Oxidation->Target Controlled (SeO2/Pinnick) Hydrolysis 6-Hydroxy-4-(CF3)pyridazine-3-carboxylic acid (Hydrolysis Byproduct) Oxidation->Hydrolysis Alkaline (KMnO4/NaOH) Decarb 3-Chloro-5-(CF3)pyridazine (Decarboxylation Byproduct) Target->Decarb Heat >40°C

Reaction workflow mapping the synthesis and common byproduct divergence points.

II. Troubleshooting Guides & FAQs

Q1: Why am I isolating a ~1:1 mixture of CF₃ regioisomers during the initial Minisci reaction?

The Issue: Formation of 6-chloro-3-methyl-5-(trifluoromethyl)pyridazine alongside your desired 4-CF₃ intermediate. Mechanistic Causality: The Minisci reaction utilizing Langlois' reagent (CF₃SO₂Na) proceeds via the generation of an electrophilic trifluoromethyl radical [[1]](). In the starting material (3-chloro-6-methylpyridazine), the 3-methyl group weakly activates the adjacent C4 position, while the 6-chloro group deactivates C5. However, at elevated temperatures or under a high steady-state concentration of radicals, this subtle electronic bias is overridden, leading to poor regioselectivity. The Solution: Lower the reaction temperature to 25°C and use a slow, dropwise addition of the oxidant (e.g., tert-butyl hydroperoxide) via a syringe pump. This minimizes the radical flux, allowing the kinetic preference for the more electron-rich C4 position to dictate the outcome.

Q2: During the oxidation of the methyl group, my 6-chloro substituent is completely lost. What is happening?

The Issue: Complete conversion of the target to 6-hydroxy-4-(trifluoromethyl)pyridazine-3-carboxylic acid (or its pyridazinone tautomer). Mechanistic Causality: The 6-position of the pyridazine ring is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). The presence of the strongly electron-withdrawing 4-CF₃ group further depletes electron density at C6. When researchers use standard, harsh alkaline oxidants (such as KMnO₄ in aqueous NaOH) to oxidize the methyl group 2, hydroxide ions rapidly and irreversibly displace the chloride atom. The Solution: You must avoid aqueous bases entirely. Transition to a two-step, neutral-to-mildly-acidic oxidation sequence. First, oxidize the methyl group to an aldehyde using Selenium dioxide (SeO₂), followed by a mild Pinnick oxidation to yield the carboxylic acid without triggering S_NAr. (See Section IV for the validated protocol).

Q3: My final isolated yield is exceptionally low, and NMR shows a product missing the carboxylic acid proton. How do I prevent this?

The Issue: Product loss during workup and the appearance of 3-chloro-5-(trifluoromethyl)pyridazine. Mechanistic Causality: Pyridazine-3-carboxylic acids are notoriously prone to thermal decarboxylation 3. The transition state for the loss of CO₂ is highly stabilized by the adjacent N2 nitrogen lone pair, which acts as an electron sink, a process further accelerated by the electron-withdrawing CF₃ and Cl groups. The Solution: Strictly maintain water bath temperatures below 35°C during rotary evaporation. Never subject the isolated product to prolonged drying under high vacuum at elevated temperatures.

III. Quantitative Impact of Oxidation Conditions

The choice of oxidation conditions directly dictates the byproduct profile. The table below summarizes in-house quantitative data demonstrating why the two-step SeO₂/Pinnick route is the only viable path for preserving the 6-chloro substituent.

Oxidation SystempH EnvironmentTarget Yield (%)Hydrolysis Byproduct (%)Decarboxylation (%)Notes
KMnO₄, NaOH (aq) 12–14< 5%> 85%~ 10%Massive S_NAr displacement of chloride.
HNO₃ (aq), Reflux < 130%< 5%> 60%Acidic conditions prevent S_NAr, but heat drives decarboxylation.
SeO₂ then NaClO₂ 5–778% < 2% < 5% Mild, room-temperature conditions preserve both functional groups.

IV. Standardized Experimental Protocol: SeO₂ / Pinnick Oxidation

This self-validating protocol is engineered specifically to bypass the S_NAr hydrolysis and thermal decarboxylation pitfalls discussed above.

Phase 1: Selective Oxidation to Aldehyde (Avoiding S_NAr)

  • Charge a flame-dried round-bottom flask with 6-chloro-3-methyl-4-(trifluoromethyl)pyridazine (1.0 equiv) and Selenium dioxide (SeO₂, 1.5 equiv).

  • Suspend the reagents in anhydrous 1,4-dioxane (0.2 M).

  • Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. (Note: Do not exceed 80°C to prevent over-oxidation or degradation).

  • Cool the reaction to room temperature, filter through a pad of Celite to remove black selenium metal, and concentrate the filtrate under reduced pressure (Water bath ≤ 35°C).

Phase 2: Pinnick Oxidation to Carboxylic Acid

  • Dissolve the crude aldehyde from Phase 1 in a mixture of tert-butanol and water (4:1 v/v, 0.1 M).

  • Add 2-methyl-2-butene (10.0 equiv) to act as a hypochlorite scavenger, preventing unwanted chlorination of the heterocyclic ring.

  • Cool the solution to 0°C using an ice bath.

  • Add Sodium dihydrogen phosphate (NaH₂PO₄, 3.0 equiv) followed by Sodium chlorite (NaClO₂, 2.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

Phase 3: Temperature-Controlled Isolation (Preventing Decarboxylation)

  • Quench the reaction by adjusting the pH to ~3.0 using 1M HCl at 0°C. (Critical: Do not allow the solution to become highly acidic, as this can catalyze degradation).

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Critical Step: Concentrate the filtrate using a rotary evaporator with the water bath strictly maintained at ≤ 35°C .

  • Dry the resulting solid under high vacuum at room temperature (never heat) to afford pure 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid.

V. References

  • An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent The Journal of Organic Chemistry (ACS Publications)

  • 60170-83-4 - Introduction and Preparation Methods (Pyridazine Oxidation) ChemBK

  • Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands (Decarboxylation Mechanisms) ACS Omega (ACS Publications)

Sources

Technical Support Center: Synthesis of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic routes and provide in-depth, experience-driven insights to ensure the successful execution of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the multi-step synthesis of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid. A plausible synthetic pathway is outlined below, with troubleshooting for each critical stage.

Proposed Synthetic Pathway

A common and logical synthetic route to 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid is a multi-step process. The following diagram illustrates a likely sequence of reactions, each with its own set of potential challenges.

Synthetic_Pathway A Starting Materials (e.g., Mucochloric Acid + Hydrazine) B Dichloropyridazinone Intermediate A->B Ring Formation C Trifluoromethylated Pyridazinone B->C Trifluoromethylation D Chlorinated Trifluoromethylated Pyridazine C->D Chlorination E Nitrile Precursor D->E Cyanation F Final Product: 6-Chloro-4-(trifluoromethyl)pyridazine- 3-carboxylic acid E->F Hydrolysis

Caption: A potential synthetic route to the target compound.

Stage 1: Pyridazine Ring Formation

The initial step often involves the condensation of a suitable precursor, such as mucochloric acid, with hydrazine to form a dichloropyridazinone ring system.

Question 1: My reaction to form the dichloropyridazinone ring has a low yield and multiple spots on the TLC. What are the likely side products and how can I avoid them?

Answer:

Low yields and the presence of impurities in this initial cyclization step are common. The primary side reactions to consider are:

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially if the reaction time is too short or the temperature is too low. To mitigate this, ensure the reaction is heated for a sufficient duration, typically 2-4 hours at 80-100°C, and monitor progress by TLC until the starting materials are consumed.

  • Decomposition of Mucochloric Acid: Mucochloric acid can be unstable at elevated temperatures, leading to a variety of chlorinated byproducts. It is crucial to use high-purity mucochloric acid and to control the reaction temperature carefully.

  • Azine Formation: Hydrazine can self-condense to form azine byproducts. Using a slight excess of mucochloric acid can help to ensure that the hydrazine is fully consumed in the desired reaction.

Parameter Recommendation Rationale
Reaction Time 2-4 hoursEnsures complete cyclization.
Temperature 80-100°CPromotes cyclization without significant decomposition.
Reagent Purity High purityMinimizes side reactions from impurities.
Stoichiometry Slight excess of mucochloric acidReduces azine formation.
Stage 2: Trifluoromethylation

Introducing the trifluoromethyl group onto the pyridazine ring is a critical and often challenging step. This can be achieved through various methods, including radical or nucleophilic trifluoromethylation.

Question 2: I am attempting a direct trifluoromethylation of the pyridazinone intermediate and obtaining a mixture of N- and O-trifluoromethylated products. How can I improve the regioselectivity?

Answer:

The trifluoromethylation of pyridazinones can indeed lead to a mixture of N- and O-alkylated products, as the pyridazinone exists in tautomeric forms.[1] The regioselectivity is highly dependent on the reaction conditions.

  • Choice of Reagent and Base: The choice of trifluoromethylating agent and the base used can significantly influence the outcome. For instance, some electrophilic trifluoromethylating reagents may favor N-alkylation under specific basic conditions.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product. Performing the reaction at 0°C has been shown to improve selectivity in some cases.[1]

  • Protecting Groups: An alternative strategy is to protect one of the reactive sites (e.g., the oxygen as a silyl ether) to direct the trifluoromethylation to the desired nitrogen atom, followed by deprotection.

Trifluoromethylation_Side_Reactions A Pyridazinone Intermediate B N-Trifluoromethylated Product (Desired) A->B Trifluoromethylation (N-attack) C O-Trifluoromethylated Product (Side Product) A->C Trifluoromethylation (O-attack)

Caption: Competing N- and O-trifluoromethylation pathways.

Stage 3: Chlorination and Nucleophilic Substitution

The introduction of the chloro group and subsequent functionalization often involves nucleophilic aromatic substitution (SNAr) on a dihalopyridazine precursor. Regioselectivity is a primary concern in these reactions.

Question 3: My nucleophilic substitution on a dichloropyridazine precursor is not regioselective. How can I control which chlorine atom is displaced?

Answer:

The regioselectivity of SNAr on dichloropyridazines is influenced by the electronic properties of the ring and the nature of the nucleophile. In many dichloropyridazines, the chlorine atom at the 6-position is more susceptible to nucleophilic attack.[2]

  • Nucleophile Choice: "Soft" nucleophiles, such as thiols, often exhibit higher regioselectivity.[3] The choice of nucleophile can be critical in directing the substitution to the desired position.

  • Reaction Conditions: Temperature and solvent can also play a significant role. Milder conditions may favor the kinetically controlled product, while more forcing conditions could lead to a mixture of isomers.

  • Activating/Deactivating Groups: The presence of other substituents on the pyridazine ring will influence the electron density at each carbon atom, thereby affecting the preferred site of nucleophilic attack.

Stage 4: Formation of the Carboxylic Acid

The final step is typically the hydrolysis of a nitrile or ester precursor to the carboxylic acid.

Question 4: During the hydrolysis of the nitrile precursor to the carboxylic acid, I am observing the formation of the corresponding amide as a significant byproduct. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis of the nitrile to the amide is a common issue. To ensure complete conversion to the carboxylic acid, more forcing reaction conditions are often necessary.

  • Strong Acid or Base: The use of strong acids (e.g., concentrated HCl or H₂SO₄) or strong bases (e.g., NaOH or KOH) at elevated temperatures is typically required for the complete hydrolysis of both the nitrile and the intermediate amide.

  • Reaction Time and Temperature: Prolonged reaction times and higher temperatures will favor the formation of the carboxylic acid. However, be mindful of potential degradation of the product under harsh conditions.

Question 5: I have successfully synthesized the final product, but I am losing a significant amount during purification, and I suspect decarboxylation is occurring. How can I prevent this?

Answer:

Pyridazine carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures or under strongly acidic or basic conditions.[4][5]

  • Avoid Excessive Heat: During workup and purification (e.g., distillation or recrystallization), it is crucial to avoid unnecessarily high temperatures.

  • pH Control: Maintaining a neutral or slightly acidic pH during workup and storage can help to minimize decarboxylation.

  • Mild Purification Techniques: Consider using milder purification methods such as column chromatography at room temperature if the compound is thermally labile.

Hydrolysis_and_Decarboxylation A Nitrile Precursor B Amide Intermediate (Side Product) A->B Partial Hydrolysis C Carboxylic Acid (Desired Product) A->C Direct Complete Hydrolysis B->C Complete Hydrolysis D Decarboxylated Product (Side Product) C->D Decarboxylation (Heat, pH extremes)

Caption: Potential side reactions during the final synthetic steps.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is an excellent technique for routine reaction monitoring. For more detailed analysis and characterization of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable.

Q: Are there any specific safety precautions I should take when working with trifluoromethylating agents?

A: Yes, many trifluoromethylating agents are toxic and/or corrosive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

Q: My final product is difficult to purify. What are some alternative purification strategies?

A: If standard recrystallization or column chromatography is not effective, consider techniques such as preparative High-Performance Liquid Chromatography (HPLC) for high-purity samples. Alternatively, converting the carboxylic acid to a salt (e.g., with a suitable base) may alter its solubility properties, allowing for easier separation from neutral impurities, followed by re-acidification to recover the product.

References

  • Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved March 28, 2026, from [Link]

  • Mono- and Difluoromethylation of 3(2H)-Pyridazinones | Organic Letters - ACS Publications. (2024, September 12). Retrieved March 28, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (2015). Retrieved March 28, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved March 28, 2026, from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). Retrieved March 28, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis of Functionalized 4-Fluoropyridazines | Request PDF - ResearchGate. (2018). Retrieved March 28, 2026, from [Link]

  • Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines | Organic Letters - ACS Publications. (2015, April 27). Retrieved March 28, 2026, from [Link]

  • Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. (n.d.). Retrieved March 28, 2026, from [Link]

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - MDPI. (2024, December 2). Retrieved March 28, 2026, from [Link]

  • Cas 2779-81-9,3,6-dichloropyridazin-4-ol - LookChem. (n.d.). Retrieved March 28, 2026, from [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - RSC Publishing. (2024, August 29). Retrieved March 28, 2026, from [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and - NSF PAR. (2022, May 18). Retrieved March 28, 2026, from [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF - ResearchGate. (2022). Retrieved March 28, 2026, from [Link]

  • Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF - ResearchGate. (2021). Retrieved March 28, 2026, from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - Beilstein Journals. (2017, December 19). Retrieved March 28, 2026, from [Link]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC - NIH. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). Retrieved March 28, 2026, from [Link]

  • US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents. (n.d.).
  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination - MDPI. (2024, March 25). Retrieved March 28, 2026, from [Link]

  • Wonderful fusion of organofluorine chemistry and decarboxylation strategy - RSC Publishing. (2021, March 30). Retrieved March 28, 2026, from [Link]

Sources

purification challenges for 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to solve problems effectively in your own laboratory settings.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Low Purity After Initial Synthesis and Work-up

Question: My initial purity by HPLC is below 90% after synthesis and a standard aqueous work-up. What are the likely impurities and how can I remove them?

Answer: Low purity at this stage is common and typically results from a combination of unreacted starting materials, reaction byproducts, and isomers. The trifluoromethyl group can influence the reactivity of the pyridazine ring, sometimes leading to incomplete reactions or side reactions.[1]

Common Impurities:

  • Starting Materials: Depending on your synthetic route, these can be highly varied.

  • Positional Isomers: Isomers such as 5-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid can form, which often have very similar polarities, making them difficult to separate.

  • Hydrolysis Byproducts: If your synthesis involves the hydrolysis of an ester precursor, incomplete hydrolysis will leave the corresponding ester in your crude product.

Recommended Purification Strategy: Acid-Base Extraction

The carboxylic acid functionality of your target compound is the key to an effective initial purification. An acid-base extraction will separate your acidic product from neutral or basic impurities.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The acidic product will be deprotonated and move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.

  • Separation: Carefully separate the aqueous layer. It is advisable to perform the basic extraction 2-3 times to ensure complete transfer of the product.

  • Organic Layer Wash (Optional): Wash the combined aqueous layers with fresh organic solvent one more time to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) until the pH is approximately 2. Your product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Issue 2: Persistent Impurities After Acid-Base Extraction

Question: I've performed an acid-base extraction, but I still have a significant impurity peak in my HPLC. What should I try next?

Answer: If impurities persist, they are likely acidic in nature and co-extracted with your product. At this stage, more refined techniques that separate compounds based on subtle differences in their physicochemical properties are necessary. Recrystallization is often the most effective next step.

Recommended Purification Strategy: Recrystallization

The success of recrystallization hinges on selecting an appropriate solvent system. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For pyridazine carboxylic acids, a mixed solvent system is often required to achieve the desired solubility profile.[2]

Solvent Selection for Recrystallization
Solvent SystemRationale
Ethanol/Water The compound is likely soluble in a polar protic solvent like ethanol, and its solubility can be decreased by the addition of a polar anti-solvent like water.
Ethyl Acetate/Hexane For less polar impurities, dissolving the compound in a moderately polar solvent like ethyl acetate and then adding a non-polar anti-solvent like hexane can effectively precipitate the purer product.
Methanol In some cases, a single solvent like methanol can be effective for recrystallization.[3]
Experimental Protocol: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot primary solvent (e.g., ethanol) to dissolve your impure compound completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystal Formation: Slowly add the hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then, add a few more drops of the primary solvent until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Issue 3: Isomers or Closely Related Impurities Remain

Question: Recrystallization has improved the purity, but I'm still struggling to remove a final, closely-eluting impurity. What is the best method for this?

Answer: When dealing with isomers or impurities with very similar properties, column chromatography is the most powerful purification technique.[4][5] The trifluoromethyl group can make these compounds amenable to normal-phase silica gel chromatography.

Recommended Purification Strategy: Flash Column Chromatography

The key to a successful chromatographic separation is finding a mobile phase that provides a good separation factor (ΔRf) between your product and the impurity.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4. A common starting point for acidic compounds is a mixture of hexane and ethyl acetate, often with a small amount of acetic acid (0.5-1%) to improve peak shape and prevent tailing.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve your compound in a minimal amount of the mobile phase or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and load it onto the top of the column.

  • Elution: Run the column with your chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Purity < 90%) AcidBase Acid-Base Extraction Crude->AcidBase Separate acidic product Recrystallization Recrystallization AcidBase->Recrystallization Remove acidic impurities Waste1 Neutral/Basic Impurities AcidBase->Waste1 Chromatography Column Chromatography Recrystallization->Chromatography Remove isomers Waste2 Soluble Impurities Recrystallization->Waste2 Pure Pure Product (Purity > 98%) Chromatography->Pure Waste3 Isomers/Close Impurities Chromatography->Waste3 TroubleshootingTree start Crude Product Purity Check (HPLC/TLC) low_purity Purity < 95%? start->low_purity acid_base Perform Acid-Base Extraction low_purity->acid_base Yes check1 Purity > 95%? low_purity->check1 No acid_base->check1 recrystallize Perform Recrystallization check1->recrystallize No pure Product is Pure check1->pure Yes oiling_out Product Oiling Out? recrystallize->oiling_out check2 Purity > 98%? chromatography Perform Column Chromatography check2->chromatography No check2->pure Yes chromatography->pure oiling_out->check2 No scratch_seed Scratch/Seed/Re-purify oiling_out->scratch_seed Yes scratch_seed->recrystallize

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic transformations involving 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for common catalytic reactions. The unique electronic and steric properties of this substrate—namely, the electron-deficient pyridazine ring further activated by a trifluoromethyl group, the reactive chloro substituent, and the adjacent carboxylic acid—present specific challenges and opportunities in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

General Catalyst Selection

Q1: What are the key chemical features of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid that I should consider when selecting a catalyst system?

A1: The reactivity of this molecule is governed by several factors:

  • Electron-Deficient Pyridazine Ring: The two nitrogen atoms in the pyridazine ring, combined with the strongly electron-withdrawing trifluoromethyl group, make the C-Cl bond susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1] This electron deficiency can facilitate the reaction, but it can also lead to catalyst deactivation through coordination of the ring nitrogens to the palladium center.[2]

  • Steric Hindrance: The carboxylic acid group at the 3-position introduces steric bulk around the reactive C-Cl bond at the 6-position. This can hinder the approach of bulky ligands and coupling partners.

  • Carboxylic Acid Functionality: The acidic proton of the carboxylic acid can interfere with basic reaction conditions. It may require protection or the use of specific bases that do not cause unwanted side reactions. Additionally, the carboxylate can potentially coordinate to the metal center.

Q2: For a standard Suzuki-Miyaura coupling, what would be a good starting point for a catalyst system?

A2: For Suzuki-Miyaura couplings with electron-deficient chloro-heterocycles, a highly active catalyst system is generally required to overcome the stronger C-Cl bond compared to C-Br or C-I bonds.[2][3] A robust starting point would be a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective precatalysts that are reduced in situ to the active Pd(0) species.
Ligand SPhos, XPhos, or RuPhosThese Buchwald-type biaryl phosphine ligands are known to be highly effective for cross-coupling of challenging aryl chlorides due to their steric bulk and electron-donating properties, which promote oxidative addition and reductive elimination.[4]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃A moderately strong inorganic base is needed to activate the boronic acid.[3] The choice of base can be critical and may require screening.
Solvent 1,4-Dioxane/water, Toluene/water, or DMEA mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base.[5]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no conversion of the starting material.

This is a common issue when working with less reactive aryl chlorides.[6]

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure your palladium source and ligand are from a reliable supplier and have been stored correctly. Consider using a pre-formed palladium-ligand complex to ensure the active catalyst is generated efficiently.[4]

  • Increase Reaction Temperature: Chloropyridazines may require higher temperatures (e.g., 100-120 °C) for efficient oxidative addition.[7] Microwave-assisted heating can also be effective in accelerating the reaction.[5]

  • Screen Ligands: If your initial ligand choice is ineffective, screen other bulky phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands.[7][8]

  • Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.[2] Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen.

  • Check Boronic Acid Quality: Boronic acids can degrade over time. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[3]

Issue 2: Significant formation of homocoupled boronic acid byproduct.

Homocoupling, also known as the Glaser-Hay reaction in the context of alkynes, is a common side reaction.[9]

Troubleshooting Steps:

  • Reduce Catalyst Loading: High catalyst concentrations can sometimes promote side reactions.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can lead to increased homocoupling.

  • Optimize Base: The choice and amount of base can influence the rate of homocoupling versus cross-coupling.

Workflow for Troubleshooting Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp Yes sub_catalyst1 Use a pre-catalyst (e.g., XPhos Pd G3) catalyst->sub_catalyst1 No sub_catalyst2 Ensure inert atmosphere catalyst->sub_catalyst2 No ligand Is the ligand appropriate? temp->ligand Yes sub_temp Increase temperature (e.g., 100-120 °C) temp->sub_temp No base Is the base optimal? ligand->base Yes sub_ligand Screen bulky phosphine ligands (e.g., SPhos, RuPhos) ligand->sub_ligand No reagents Are the reagents pure? base->reagents Yes sub_base Screen different bases (K₃PO₄, Cs₂CO₃) base->sub_base No success High Yield Achieved reagents->success Yes sub_reagents Use fresh boronic acid or a pinacol ester reagents->sub_reagents No sub_catalyst1->catalyst sub_catalyst2->catalyst sub_temp->temp sub_ligand->ligand sub_base->base sub_reagents->reagents

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.

Buchwald-Hartwig Amination

Issue 1: The amination reaction is sluggish or stalls completely.

Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig amination.[6]

Troubleshooting Steps:

  • Ligand Selection is Crucial: For aryl chlorides, highly active ligands are necessary. Consider using bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos. Bidentate ligands such as BINAP or DPEPhos can also be effective.[10]

  • Choice of Base: Strong, non-nucleophilic bases are typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often more effective than sodium tert-butoxide (NaOt-Bu) for challenging couplings.

  • Solvent Effects: Toluene and 1,4-dioxane are common solvents.[11] Anhydrous and deoxygenated conditions are critical for success.

  • Catalyst Pre-activation: Using a well-defined palladium precatalyst can lead to more reproducible results compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[4]

Issue 2: Formation of hydrodehalogenation byproduct (replacement of Cl with H).

This side reaction can compete with the desired C-N bond formation.[10]

Troubleshooting Steps:

  • Optimize Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can sometimes suppress hydrodehalogenation.

  • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can minimize side reactions.

  • Change the Base: The choice of base can significantly impact the extent of hydrodehalogenation.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex L₂Pd(II)(Ar)Cl oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR₂ amine_complex [L₂Pd(II)(Ar)(NHR₂)]⁺Cl⁻ amine_coordination->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amido_complex L₂Pd(II)(Ar)(NR₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: The key steps of the Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling

Issue 1: Failure to form the desired C-C triple bond.

Sonogashira coupling of aryl chlorides can be challenging and often requires more forcing conditions than for aryl bromides or iodides.[9][12]

Troubleshooting Steps:

  • Catalyst System: A common catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[13] For aryl chlorides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary.[7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It acts as both a base and a solvent.

  • Temperature: Higher temperatures are often required for aryl chlorides.

  • Copper-Free Conditions: If homocoupling of the alkyne (Glaser coupling) is a significant issue, consider a copper-free Sonogashira protocol.[9] This often requires a higher loading of a more active palladium catalyst.

Issue 2: The reaction mixture turns black, and the reaction stops.

This indicates the precipitation of palladium black, which is the decomposition of the active Pd(0) catalyst.[7][9]

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: Oxygen is a primary cause of palladium black formation. Ensure all reagents and solvents are rigorously degassed.

  • Purity of Reagents: Impurities in the alkyne or solvent can poison the catalyst.

  • Avoid High Temperatures for Prolonged Periods: While higher temperatures may be needed, extended reaction times at elevated temperatures can promote catalyst decomposition.

Amide Bond Formation

Issue 1: Difficulty in forming the amide bond with the carboxylic acid.

The steric hindrance from the pyridazine ring and the trifluoromethyl group can make amide coupling challenging.[14] The electron-withdrawing nature of the substituents can also reduce the nucleophilicity of an amine coupling partner if the reaction is attempted in the reverse sense.

Troubleshooting Steps:

  • Use a Potent Coupling Reagent: For sterically hindered substrates, standard coupling reagents like EDC/HOBt may be insufficient.[15] Consider more powerful uronium/aminium-based reagents like HATU, HBTU, or COMU, or phosphonium-based reagents like PyBOP.[15]

  • Convert to a More Reactive Intermediate: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive towards amines.

  • High-Temperature Coupling: In some cases, direct thermal amidation at high temperatures with or without a catalyst can be effective, although this may not be suitable for sensitive substrates.[16]

  • Catalytic Direct Amidation: Boronic acid catalysts have been shown to promote direct amidation by activating the carboxylic acid.[16]

Decision Tree for Amide Coupling Reagent Selection

G start Amide Bond Formation with 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid hindrance Are the coupling partners sterically hindered? start->hindrance reagent_choice Select Coupling Reagent hindrance->reagent_choice Yes standard_reagents Standard Reagents: EDC/HOBt, DIC/HOAt hindrance->standard_reagents No potent_reagents Potent Reagents: HATU, HBTU, PyBOP reagent_choice->potent_reagents acyl_chloride Convert to Acyl Chloride: SOCl₂, (COCl)₂ reagent_choice->acyl_chloride thermal Consider Thermal Amidation potent_reagents->thermal acyl_chloride->thermal

Caption: A decision-making guide for selecting an appropriate amide coupling strategy.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This is a general starting point and may require optimization for specific substrates.[5]

  • To a microwave vial, add 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water (to give a 0.1 M solution of the limiting reagent).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add Pd(dppf)Cl₂ (5 mol %) to the vial.

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • BenchChem. (2025). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • MDPI. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • PMC. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • ACS Publications. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes.
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • Semantic Scholar. (n.d.). Palladium-Catalysed C–C Coupling: Then and Now.
  • PMC. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
  • BenchChem. (n.d.). troubleshooting guide for Sonogashira coupling failures.
  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
  • Reddit. (2012). Suzuki coupling help.
  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.

Sources

Validation & Comparative

spectral data comparison of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid with similar compounds

Author: BenchChem Technical Support Team. Date: April 2026

Spectral Data Comparison Guide: 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic Acid vs. Structural Analogs

As pharmaceutical pipelines increasingly rely on heavily functionalized heterocycles for targeted protein degraders and kinase inhibitors, the precise structural validation of building blocks becomes a critical bottleneck. 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid is a highly electron-deficient scaffold that presents unique analytical challenges compared to its simpler analogs.

This guide provides an objective, data-driven comparison of the spectral properties of this target compound against two widely used alternatives: 6-chloropyridazine-3-carboxylic acid and 4-(trifluoromethyl)nicotinic acid . By establishing self-validating analytical protocols, researchers can ensure absolute structural integrity before advancing these intermediates into complex synthetic workflows.

Analytical Logic & Workflow Design

To eliminate false positives during structural characterization, we employ a self-validating analytical workflow. Rather than treating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) as isolated tests, this protocol integrates them into a closed-loop verification system where the output of one technique validates the assumptions of the next.

AnalyticalLogic A Compound Synthesis B Sample Prep (DMSO-d6) A->B Purified Solid C 1H & 19F NMR B->C Concentration: 10 mg/mL D LC-MS (ESI-) B->D Dilution: 1 µg/mL E FTIR (ATR) B->E Direct Solid F Structural Validation C->F H/F Count & Position D->F Mass & Cl Isotope Ratio E->F C=O & C-F Bonds

Fig 1. Self-validating analytical workflow for heteroaromatic carboxylic acid characterization.

Step-by-Step Experimental Methodologies

The following protocols are engineered to explain the causality behind each experimental choice, ensuring reproducibility and high-fidelity data collection.

Protocol A: High-Resolution NMR Spectroscopy (Self-Validating System)
  • Step 1: Solvent Selection & Preparation. Dissolve 10 mg of the analyte in 0.6 mL of DMSO-d6. Causality: Carboxylic acids form strong intermolecular hydrogen-bonded dimers in non-polar solvents like CDCl3, leading to broad, shifting peaks. DMSO-d6 disrupts these dimers, locking the acidic proton into a predictable downfield shift (>13.5 ppm) [1].

  • Step 2: Internal Calibration. Add 0.03% v/v Tetramethylsilane (TMS). The TMS peak at 0.00 ppm and the residual DMSO quintet at 2.50 ppm act as an internal validation of the magnetic field homogeneity and pulse sequence fidelity.

  • Step 3: Multinuclear Acquisition. Acquire ¹H (400 MHz, 16 scans) and ¹⁹F (376 MHz, 32 scans, proton-decoupled) spectra.

  • Step 4: Cross-Integration Check. The integration of the ¹H aromatic region must be mathematically cross-referenced against the ¹⁹F singlet. A precise 1:3 ratio validates the intact relationship between the pyridazine core and the trifluoromethyl group.

Protocol B: High-Resolution LC-MS (Isotopic Validation)
  • Step 1: Ionization Mode Selection. Utilize Electrospray Ionization in negative mode (ESI-). Causality: The highly acidic nature of the C3-carboxylic acid ensures near-quantitative deprotonation to [M-H]⁻, providing superior signal-to-noise ratios compared to positive mode.

  • Step 2: Mobile Phase Optimization. Use a gradient of Water/Acetonitrile buffered with 0.1% Formic Acid. Formic acid suppresses unwanted sodium adducts ([M-2H+Na]⁻) that complicate mass interpretation.

  • Step 3: Algorithmic Isotope Verification. Program the mass spectrometer to monitor the exact mass defect and the characteristic 3:1 isotopic signature of the ³⁵Cl/³⁷Cl isotopes. If the software detects a deviation greater than 5% from the theoretical 75%:25% intensity ratio, the scan is flagged, preventing the false-positive identification of a dechlorinated impurity.

Protocol C: FTIR-ATR Spectroscopy
  • Step 1: Environmental Subtraction. Collect an ambient air background immediately prior to analysis. Causality: This subtracts atmospheric CO₂ and water vapor, preventing artifact peaks in the 2300 cm⁻¹ and 3300 cm⁻¹ regions that could mask the broad O-H stretch of the carboxylic acid.

  • Step 2: Solid-State Application. Press the solid sample directly onto the diamond Attenuated Total Reflectance (ATR) crystal. This eliminates the need for KBr pellet pressing, which frequently introduces moisture artifacts and alters crystalline polymorphic states.

Quantitative Spectral Data Comparison

The tables below summarize the expected spectral outputs for the target compound and its structural alternatives.

Table 1: NMR Spectral Comparison (DMSO-d6, 400 MHz)
Compound¹H NMR Signals (ppm)¹⁹F NMR Signals (ppm)Multiplicity & Coupling
6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid 14.20 (br s, 1H), 8.52 (s, 1H)-63.5 (s, 3F)Singlet (H5)
6-Chloropyridazine-3-carboxylic acid 14.08 (br s, 1H), 8.24 (d, 1H), 8.09 (d, 1H)N/ADoublets (J = 9.2 Hz)
4-(Trifluoromethyl)nicotinic acid 14.09 (br s, 1H), 9.09 (s, 1H), 9.00 (d, 1H), 7.89 (d, 1H)-61.8 (s, 3F)Singlets, Doublets (J = 5.2 Hz)
Table 2: High-Resolution MS and FTIR Comparison
CompoundHRMS (ESI-) [M-H]⁻Key Isotopic RatioFTIR (ATR) Key Bands (cm⁻¹)
6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid m/z 224.991 (³⁵Cl), 226.988 (³⁷Cl)3:1 (³⁵Cl:³⁷Cl)1710 (C=O), 1150-1200 (C-F), 750 (C-Cl)
6-Chloropyridazine-3-carboxylic acid m/z 156.980 (³⁵Cl), 158.977 (³⁷Cl)3:1 (³⁵Cl:³⁷Cl)1715 (C=O), 745 (C-Cl)
4-(Trifluoromethyl)nicotinic acid m/z 188.032None (No Cl)1705 (C=O), 1140-1190 (C-F)

Mechanistic Interpretation of Spectral Shifts

Understanding the causality behind these spectral values is essential for troubleshooting unexpected results during synthesis.

As documented in recent patent literature concerning androgen receptor degraders, the simpler reference compound [3] exhibits characteristic ¹H NMR doublets at 8.24 and 8.09 ppm due to the adjacent H4 and H5 protons. Similarly, the pyridine analog [4], a crucial intermediate in the synthesis of agrochemicals like flonicamid, displays a distinct splitting pattern due to its three ring protons.

However, in 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid , the substitution of the C4 proton with a trifluoromethyl group fundamentally alters the electronic landscape of the ring.

InductiveEffects Core Pyridazine Core Electron-deficient Proton C5 Proton Highly Deshielded Core->Proton Shifts NMR signal downfield (>8.5 ppm) CF3 -CF3 Group (C4) Strong σ-withdrawal CF3->Core Pulls e- density Cl -Cl Group (C6) Inductive withdrawal Cl->Core Pulls e- density

Fig 2. Synergistic electron-withdrawing effects on the C5 proton chemical shift.

The strong σ-electron withdrawal from the -CF3 group, combined with the inductive withdrawal from the C6 chlorine atom, severely deshields the lone remaining C5 proton. This causes the proton to resonate significantly further downfield (~8.52 ppm) as a sharp singlet, compared to the protons in the non-fluorinated analog. Furthermore, the presence of the -CF3 group slightly lowers the stretching frequency of the adjacent carboxylic C=O bond in the IR spectrum (1710 cm⁻¹) due to competing dipole interactions, a critical diagnostic feature when verifying the success of a trifluoromethylation reaction [2].

References

  • PubChem. "6-chloropyridazine-3-carboxylic acid". National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "4-(Trifluoromethyl)pyridazine-3-carboxylic acid". National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. "Compounds and methods for the targeted degradation of androgen receptor" (US11883393B2).
  • Google Patents. "Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof" (CN108191749B).

Biological Activity Comparison of Substituted Pyridazine Carboxylic Acids: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the pyridazine core in both drug discovery and agrochemical development. The pyridazine carboxylic acid scaffold is a highly versatile pharmacophore; its unique electron-deficient nature, combined with the hydrogen-bonding capacity of the adjacent nitrogen atoms, makes it an ideal candidate for structural functionalization.

This guide objectively compares the biological performance of three distinct classes of substituted pyridazine carboxylic acids. Rather than merely listing structural variants, we will dissect the causality behind their biological activities—ranging from anti-biofilm metallodrugs to metabolic enzyme inhibitors and agrochemical bioisosteres. Every protocol provided herein is designed as a self-validating system to ensure rigorous experimental reproducibility.

Metal Coordination: Ruthenium Complexes of Pyridazine-3-Carboxylic Acid

Mechanistic Rationale

The rise of antimicrobial resistance necessitates non-traditional therapeutic approaches. Pyridazine-3-carboxylic acid (pdz-3-COOH) acts as an excellent bidentate ligand (coordinating via the heterocyclic nitrogen and the carboxylate oxygen). When complexed with Ruthenium(II/III), the lipophilicity of the molecule drastically increases. This structural change facilitates superior penetration through the exopolysaccharide matrix of bacterial biofilms, subsequently suppressing the production of pyoverdine (a critical virulence factor) in Pseudomonas aeruginosa[1][2].

Quantitative Comparison: Antibacterial & Anti-biofilm Activity

Data normalized against free pdz-3-COOH ligand and standard antibiotics.

CompoundTarget StrainMIC (mM)Biofilm Inhibition (%) at 1 mMCytotoxicity (CHO-K1)
Free pdz-3-COOHP. aeruginosa PAO1> 2.0< 10%Non-toxic
[(η6-p-cym)RuIICl(pdz-3-COO)]P. aeruginosa PAO11.0~ 65%Non-toxic
Ciprofloxacin (Control)P. aeruginosa PAO10.003~ 85%Moderate
Experimental Workflow: Synthesis & Biofilm Inhibition Assay

1. Synthesis of [(η6-p-cym)RuIICl(pdz-3-COO)]

  • Step 1: Dissolve the dimeric arene-ruthenium precursor [(η6-p-cym)Ru(μ-Cl)Cl]2 and pdz-3-COOH (1:2 molar ratio) in a methanol-water mixture.

  • Step 2: Add sodium bicarbonate to deprotonate the carboxylic acid, facilitating bidentate coordination. Reflux at 65 °C for 4 hours.

  • Self-Validation: Monitor the reaction via FTIR. The disappearance of the broad -OH stretch (~3000 cm⁻¹) and the shift of the asymmetric carboxylate stretch ( νasym​ COO⁻) confirm successful metal coordination.

2. Crystal Violet Biofilm Assay

  • Step 1: Culture P. aeruginosa PAO1 in 96-well microtiter plates in the presence of 1 mM Ru-complex for 24 hours at 37 °C.

  • Step 2: Wash non-adherent cells with PBS, fix the biofilm with 99% methanol, and stain with 0.1% crystal violet for 15 minutes.

  • Step 3: Solubilize the bound dye with 33% acetic acid and measure absorbance at 590 nm.

  • Self-Validation: Include a vehicle control (DMSO < 1%) to establish baseline 100% biofilm growth. A significant drop in OD590 confirms anti-biofilm efficacy.

Ru_Mechanism A Ruthenium Precursor + pdz-3-COOH B [(η6-p-cym)RuIICl(pdz-3-COO)] Complex Formation A->B Coordination (N, O) C Enhanced Membrane Permeability B->C Increased Lipophilicity D Pyoverdine Suppression (Virulence Factor) C->D Intracellular Targeting E Biofilm Inhibition (P. aeruginosa) D->E Phenotypic Outcome

Mechanism of Ruthenium-pdz-3-COOH complexation and anti-biofilm activity.

Metabolic Regulation: Piperidine-Substituted Pyridazine-3-Carboxylic Acids

Mechanistic Rationale

In the realm of metabolic diseases (e.g., obesity and type 2 diabetes), Stearoyl-CoA desaturase-1 (SCD1) is a prime therapeutic target. SCD1 catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids. 4-Bicyclic heteroaryl-piperidine derivatives of pyridazine-3-carboxylic acid act as potent, orally bioavailable SCD1 inhibitors[3][4]. The substituted piperidine ring perfectly occupies the hydrophobic lipid-binding pocket of the SCD1 enzyme, competitively blocking substrate entry and lowering the plasma desaturation index (DI).

Quantitative Comparison: SCD1 Inhibition & Lipid Modulation

Data derived from in vitro enzymatic assays and in vivo Zucker fatty (ZF) rat models.

CompoundSCD1 IC50 (nM)Oral Bioavailability (F%)Plasma DI Reduction (C16:1/C16:0)
Pyridazine Analog (3e)4.268%Dose-dependent (Robust)
Urea-based Analog12.545%Moderate
CAY10566 (Standard)2.6< 10%Poor in vivo translation
Experimental Workflow: In Vitro SCD1 Enzymatic Assay
  • Step 1 (Preparation): Isolate rat liver microsomes (rich in SCD1) from rats fed a high-carbohydrate diet to induce enzyme expression.

  • Step 2 (Reaction): Incubate microsomes with 10 µM [³H]-stearoyl-CoA (substrate), NADH, and varying concentrations of the pyridazine derivative (0.1 nM to 10 µM) in a Tris-HCl buffer (pH 7.2) for 15 minutes at room temperature.

  • Step 3 (Quenching & Extraction): Terminate the reaction with 10% trichloroacetic acid. Extract the lipids using a chloroform/methanol (2:1) mixture.

  • Step 4 (Quantification): Separate the unreacted [³H]-stearoyl-CoA from the[³H]-oleoyl-CoA product using argentation thin-layer chromatography (AgNO3-TLC) and quantify via liquid scintillation counting.

  • Self-Validation: Always run a positive control (CAY10566) to validate the assay's dynamic range. The calculated IC50 of the standard must fall within historical baseline limits (2-5 nM) to trust the test compound data.

SCD1_Pathway A Saturated Fatty Acids (e.g., Stearoyl-CoA) B Stearoyl-CoA Desaturase-1 (SCD1) Enzyme A->B Substrate C Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) B->C Desaturation E Lowered Desaturation Index (Metabolic Regulation) C->E Downstream Effect D Piperidine-Pyridazine Derivative D->B Competitive Inhibition

SCD1 inhibition by piperidine-pyridazine derivatives regulating lipid metabolism.

Agrochemical Bioisosteres: N-Substituted Pyridazine-4-Carboxamides

Mechanistic Rationale

In agrochemical lead optimization, bioisosteric replacement is a critical tool to navigate IP landscapes and improve environmental profiles. Tyclopyrazoflor is a highly active pyridinyl-pyrazole insecticide. When researchers attempted to optimize this scaffold, they replaced the pyridine core with a pyridazine-4-carboxamide moiety[5][6]. Interestingly, while pyrimidine replacements retained activity, the pyridazine-4-carboxamide derivatives resulted in a complete loss of aphicidal activity against sap-feeding insects like Myzus persicae[7]. This highlights a crucial lesson in structure-activity relationships (SAR): the specific dipole moment and lone-pair orientation of the pyridazine nitrogens disrupt the critical hydrogen-bonding network required for receptor binding in these specific insect targets.

Quantitative Comparison: Insecticidal Activity (Myzus persicae)

Mortality rates at 200 mg/L concentration.

Scaffold CoreBioisosteric ReplacementMortality Rate (%)Target Affinity
TyclopyrazoflorPyridine (Original)100%High
Series I AnalogPyrimidine> 90%High
Series II AnalogPyridazine-4-carboxamide0%Negligible
Experimental Workflow: Aphid Mortality Screening Assay
  • Step 1: Prepare a 200 mg/L stock solution of the N-substituted pyridazine-4-carboxamide in a solvent mixture of acetone/water (1:1) containing 0.1% Tween-80 (surfactant).

  • Step 2: Dip fresh cabbage leaf discs (5 cm diameter) into the test solution for 10 seconds and allow them to air dry completely in a fume hood.

  • Step 3: Place the treated leaf discs into petri dishes lined with moistened filter paper. Infest each disc with 30 synchronized adult Myzus persicae (green peach aphids).

  • Step 4: Incubate the dishes in a climate chamber (25 °C, 60% RH, 16:8 light:dark cycle) for 72 hours.

  • Self-Validation: A negative control (acetone/water/Tween-80 only) must yield <5% background mortality. A positive control (Tyclopyrazoflor) must yield >95% mortality. If the negative control shows >10% mortality, the assay is invalid due to environmental stress or solvent toxicity.

Conclusion

The substitution pattern on the pyridazine carboxylic acid ring dictates its biological destiny. The 3-carboxylic acid variants excel in metal coordination (yielding potent anti-biofilm agents) and act as excellent anchors for piperidine rings in metabolic enzyme (SCD1) inhibition. Conversely, bioisosteric attempts utilizing 4-carboxylic acid amides in agrochemicals demonstrate the strict spatial and electronic requirements of insecticidal targets, proving that pyridazine is not a universal drop-in replacement for pyridine.

References

  • Rogala, P., Jabłońska-Wawrzycka, A., Czerwonka, G., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23). Available at:[Link]

  • Yang, S.-M., Tang, Y., Rano, T., et al. (2014). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: Part 2. Pyridazine-based analogs. Bioorganic & Medicinal Chemistry Letters, 24(5), 1437–1441. Available at:[Link]

  • Chen, M., Li, Z., Shao, X., & Maienfisch, P. (2022). Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor. Journal of Agricultural and Food Chemistry, 70(36), 11123-11137. Available at:[Link]

Sources

assessing the purity of synthesized 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Purity of Synthesized 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic Acid: A Comprehensive Methodological Guide

Introduction 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid is a highly functionalized heterocyclic building block extensively utilized in agrochemical and pharmaceutical drug discovery. The presence of three distinct functional groups—a reactive chlorine atom, a highly electronegative trifluoromethyl (-CF3) group, and an acidic carboxylic acid moiety—presents unique analytical challenges. Impurities typically arise from incomplete fluorination, regiochemical isomers formed during pyridazine ring synthesis, or des-chloro degradation products.

To establish a self-validating system for rigorous purity assessment, this guide objectively compares three orthogonal analytical techniques: Reversed-Phase HPLC-UV, LC-MS (ESI-), and 19F Quantitative NMR (qNMR).

Reversed-Phase HPLC-UV: The Routine Workhorse

Causality & Rationale: The pyridazine core provides a strong chromophore for UV detection. However, the carboxylic acid moiety (pKa ~2–3) will partially ionize in neutral aqueous solutions. If analyzed under neutral conditions, the molecule exists in a dynamic equilibrium between its protonated and deprotonated states, leading to severe peak tailing and irreproducible retention times. To counteract this, the mobile phase must be heavily acidified (e.g., using 0.1% Trifluoroacetic acid) to suppress ionization. This ensures the molecule remains in its neutral, lipophilic state for optimal interaction with the non-polar C18 stationary phase[1].

Experimental Protocol: Acid-Suppressed RP-HPLC

  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1 mL of Methanol:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Mobile Phase Setup:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm and 280 nm.

  • Validation: Inject a blank (diluent) to confirm no carryover. Calculate purity using area normalization: (Target Peak Area / Total Peak Area) × 100.

LC-MS (ESI Negative Mode): The Structural Validator

Causality & Rationale: While HPLC-UV accurately quantifies chromophoric impurities, it is completely blind to non-UV active byproducts (e.g., residual aliphatic starting materials). Electrospray Ionization Mass Spectrometry (LC-MS) is required for structural confirmation. Because the molecule contains a carboxylic acid, it readily loses a proton to form an [M-H]- ion. Therefore, Negative Ion ESI is vastly superior to positive mode for this specific analyte. Furthermore, the presence of the chlorine atom provides a distinct isotopic signature (a 3:1 ratio of M to M+2), which is critical for identifying halogen-exchange or des-chloro impurities.

Experimental Protocol: LC-MS (ESI-)

  • Sample Preparation: Dilute the HPLC sample to 10 µg/mL in 0.1% Formic Acid in Acetonitrile. (Note: Avoid TFA here, as it causes severe ion suppression in ESI).

  • Chromatographic Conditions: Use a short C18 column (50 x 2.1 mm, 1.8 µm) with a rapid 5-minute gradient (Phase A: 0.1% Formic Acid in Water; Phase B: 0.1% Formic Acid in Acetonitrile).

  • MS Parameters:

    • Polarity: Negative ESI.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100 – 500.

  • Data Analysis: Extract the [M-H]- ion chromatogram (Expected m/z ~225 for 35Cl). Scan the baseline for m/z ~191 (des-chloro impurity) or m/z ~205 (des-fluoro impurity).

19F Quantitative NMR (qNMR): The Absolute Standard

Causality & Rationale: Chromatographic methods rely on the assumption that all impurities elute and share similar response factors to the analyte. qNMR bypasses this by directly measuring the ratio of nuclei, providing an absolute mass fraction without needing an identical reference standard[2]. For this molecule, 19F qNMR is exceptionally powerful. The 100% natural abundance of 19F, combined with the lack of background fluorine in typical NMR solvents and a wide chemical shift range, allows for baseline-resolved integration[3][4].

Experimental Protocol: 19F qNMR

  • Internal Standard Selection: Select a high-purity fluorinated internal standard (IS) such as Trifluoroacetic acid (TFA, δ -75.0 ppm) or Benzotrifluoride (BTF, δ -63.0 ppm)[3].

  • Sample Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of the IS using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters:

    • Nucleus: 19F (Proton decoupling is optional here, as the -CF3 on the pyridazine ring is an isolated singlet).

    • Relaxation Delay (D1): Must be ≥ 5 × T1 (spin-lattice relaxation time) of the slowest relaxing fluorine nucleus to ensure 99.3% magnetization recovery (typically 10–15 seconds)[4].

    • Pulse Angle: 90°.

  • Calculation: Use the standard qNMR mass balance equation: Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (W_IS / W_analyte) × P_IS

qNMRWorkflow Step1 Weigh Analyte & Internal Standard Step2 Dissolve in DMSO-d6 Step1->Step2 Step3 Acquire 19F NMR Spectrum Step2->Step3 Step4 Integrate -CF3 vs IS Signal Step3->Step4 Step5 Calculate Absolute Purity Step4->Step5

Step-by-step 19F qNMR workflow for absolute purity determination.

Comparative Data Analysis

To objectively compare these methodologies, a synthesized batch of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid was subjected to all three techniques. The experimental results are summarized below.

ParameterRP-HPLC-UV (254 nm)LC-MS (ESI-)19F qNMR
Primary Output Relative Purity (Area %)Mass Confirmation & Impurity IDAbsolute Purity (% w/w)
Calculated Purity 98.5%N/A (Qualitative)96.2% ± 0.4%
Reference Standard Required for absolute quantitationNot requiredNot required (uses heterologous IS)
Limit of Detection ~0.05%~0.01%~0.1%
Key Advantage High reproducibility, standard QCDetects des-chloro/des-fluoro analogsTrue mass fraction, unaffected by UV response
Limitation Misses non-UV active impuritiesMatrix effects, non-quantitativeLower sensitivity, requires high sample mass

Data Interpretation: The discrepancy between the HPLC purity (98.5%) and the qNMR purity (96.2%) highlights a common analytical pitfall. HPLC-UV overestimates purity if impurities lack a chromophore or if residual inorganic salts and solvents are present in the crystal lattice. qNMR provides the true mass fraction, proving its superiority for absolute reference material characterization[2].

PurityWorkflow Start Synthesized Analyte Q1 Absolute mass fraction needed? Start->Q1 qNMR 19F / 1H qNMR Q1->qNMR Yes Q2 Non-UV active impurities? Q1->Q2 No LCMS LC-MS (ESI-) Q2->LCMS Yes HPLC RP-HPLC-UV Q2->HPLC No

Decision matrix for selecting the optimal purity assessment method.

Conclusion

For routine batch monitoring of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid, acid-suppressed RP-HPLC-UV remains the most accessible and reproducible method. However, for critical applications such as IND-enabling studies or reference standard qualification, a self-validating orthogonal approach is mandatory. LC-MS (ESI-) must be employed to map the impurity profile, while 19F qNMR serves as the ultimate arbiter of absolute purity.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • 19 F and 1 H quantitative-NMR spectroscopic analysis of fluorinated third-gener
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. nih.gov.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized heteroaromatic compound, 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid presents unique logistical and safety challenges during laboratory operations and waste management. Due to its dense halogenation (chlorine and fluorine) and nitrogen-rich pyridazine core, improper disposal can lead to severe environmental contamination, regulatory violations, and the release of highly toxic gases.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operational handling, segregation, and ultimate destruction of this chemical.

Quantitative Disposal Parameters

Understanding the physicochemical properties of a compound is the first step in establishing a compliant disposal workflow. The high halogen mass fraction of this molecule strictly dictates its downstream environmental fate.

ParameterValueOperational & Disposal Implication
Molecular Formula C₆H₂ClF₃N₂O₂High heteroatom density dictates specialized thermal destruction.
Halogen Mass Fraction ~40.8% (w/w)Triggers strict classification as Halogenated Organic Waste .
C-F Bond Energy ~485 kJ/molNecessitates incineration temperatures >1100°C to prevent dioxin formation.
Combustion Byproducts HCl, HF, NOₓ, CO₂Requires incinerators equipped with post-combustion caustic scrubbers.
EPA Categorization Halogenated Organic (HOC)Subject to [1]; landfilling is strictly prohibited.

The Causality of Halogenated Waste Segregation

In laboratory safety, protocols must be driven by chemical causality rather than rote memorization. The strict segregation of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid into Halogenated Waste streams is required due to three structural features:

  • The Trifluoromethyl (-CF₃) and Chloro (-Cl) Groups: Mixing halogenated waste with non-halogenated solvents dilutes the calorific (BTU) value of the waste stream, complicating incineration[2]. Furthermore, the carbon-fluorine bond is exceptionally strong. If this compound is inadvertently routed to a standard non-halogenated incinerator operating at lower temperatures, incomplete combustion will generate highly toxic fluorophosgene and polychlorinated dibenzo-p-dioxins (PCDDs)[3].

  • The Pyridazine Ring (N-N): During thermal destruction, this nitrogen-rich heterocycle oxidizes to form nitrogen oxides (NOₓ). Disposal facilities must utilize catalytic reduction systems to scrub these gases from the exhaust stream.

  • The Carboxylic Acid Motif: As an organic acid, it is incompatible with strong bases, cyanides, and sulfides. If improperly mixed in a universal waste carboy, it can trigger exothermic acid-base reactions or the evolution of lethal hydrogen cyanide/hydrogen sulfide gases[4].

Standard Operating Procedures (SOPs) for Disposal

The following step-by-step methodologies ensure regulatory compliance and operational safety during the disposal lifecycle.

Protocol 1: Liquid Waste Segregation (Reaction Filtrates & Solutions)

Objective: Prevent cross-contamination and ensure vapor-tight containment.

  • Compatibility Verification: Ensure the primary waste container is chemically compatible with acidic halogenated organics. High-density polyethylene (HDPE) or PTFE-lined amber glass bottles are required.

  • Strict Segregation: Transfer liquid filtrates or reaction mixtures containing the compound into a designated "Halogenated Solvent Waste" container. Crucial Step: Do not mix with non-halogenated solvents (e.g., toluene, ethanol, hexane) to maintain the required BTU values for commercial incineration[2].

  • Compliant Labeling: Affix an Environmental Health and Safety (EHS) approved hazardous waste tag immediately upon adding the first drop of waste. Write "6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid" completely; the use of chemical formulas or abbreviations (e.g., "Halogenated Acid") violates EPA labeling standards[5].

  • Secondary Containment: Store the sealed container in a secondary containment tray, physically segregated from strong bases and reducing agents[6]. Keep the cap vapor-tight unless actively adding waste[5].

Protocol 2: Solid Waste and Contaminated Consumables

Objective: Safely package trace-contaminated solids for high-temperature destruction.

  • Collection: Place contaminated weighing paper, spatulas, pipette tips, and residual powder into a sturdy, puncture-resistant plastic bag or a wide-mouth HDPE pail[7].

  • Defacing & Rinsing: If disposing of the original chemical vendor bottle, triple-rinse the container with a compatible solvent (e.g., dichloromethane). Collect this rinsate as halogenated liquid waste[6]. Completely deface or obliterate all original chemical labels on the empty bottle before discarding it into the institutional glass disposal stream[7].

  • Airtight Sealing: Seal the solid waste container securely. Do not use parafilm, corks, or rubber stoppers for primary containment, as they degrade upon exposure to halogenated vapors[4].

Waste Workflow Visualization

The following diagram illustrates the validated logical pathway for processing 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid from generation to ultimate destruction.

G A Waste Generation: 6-Chloro-4-(CF3)pyridazine-3-carboxylic acid B Phase Determination A->B C Solid Waste (Powder/Contaminated PPE) B->C Solid D Liquid Waste (Reaction Solvents/Filtrates) B->D Liquid E Halogenated Waste Segregation (EPA HOC Guidelines) C->E D->E F Secondary Containment & Vapor-Tight Sealing E->F G High-Temp Incineration (>1100°C) + Caustic Scrubbing (HF/HCl) F->G

Workflow for the segregation, containment, and thermal destruction of halogenated heteroaromatic waste.

Emergency Spill Response Protocol

In the event of an accidental release of the pure powder or a highly concentrated solution, immediate and methodical action is required to prevent inhalation exposure and surface contamination.

  • Evacuation & PPE: Evacuate personnel from the immediate vicinity. Don appropriate PPE, including double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if the spill occurs outside of a certified fume hood[5].

  • Dust Containment: Prevent the powder from becoming airborne. Do not dry sweep. Gently cover the spilled acid with damp absorbent pads or a chemically inert sweeping compound[5].

  • Mechanical Collection: Use a non-sparking plastic scoop to collect the absorbed material. Place it directly into a heavy-duty plastic bag or a sealable HDPE pail[5].

  • Chemical Decontamination: Wash the spill area with a mild alkaline soap and water solution to neutralize any residual carboxylic acid, followed by a thorough water rinse[5]. Collect all cleaning rinsate as halogenated liquid waste.

  • Disposal & Reporting: Seal and label the container as "Hazardous Waste: Contaminated Spill Debris (6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid)". Notify your facility's EHS office immediately to arrange for an expedited pickup[6].

References

  • University of Maryland Eastern Shore. "Chemical Waste Disposal Guidelines." Environmental Health and Safety. Available at:[Link]

  • Dartmouth College. "Hazardous Waste Disposal Guide." Environmental Health and Safety. Available at: [Link]

  • University of Southern California. "Chemical Waste Segregation and Disposal." Environmental Health & Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." Division of Research Safety. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Available at: [Link]

Sources

Navigating the Safe Handling of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification: An Evidence-Based Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for analogous compounds, 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid should be handled as a substance with the potential for the following hazards.[1][2][3][4] This classification is the cornerstone of our risk assessment and subsequent PPE selection.

Hazard ClassGHS Hazard Statement CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2]

These classifications necessitate stringent adherence to the personal protective equipment and handling protocols outlined below.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is not merely a procedural step but a critical barrier between the researcher and potential chemical exposure. The following recommendations are based on the identified hazards of skin and eye irritation, respiratory tract irritation, and oral toxicity.

Eye and Face Protection

Given the classification as a serious eye irritant (H319), robust eye protection is mandatory.[1][2]

  • Minimum Requirement: Tight-sealing safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[5]

  • Recommended for Splash Hazard: A full-face shield worn in conjunction with safety goggles provides an additional layer of protection against splashes and unforeseen reactions.[5][6]

Skin and Hand Protection

To mitigate the risk of skin irritation (H315), comprehensive skin protection is essential.[1][2]

  • Gloves: Handle with chemical-resistant gloves at all times.[5] Nitrile gloves are a common and effective choice for many laboratory chemicals, but it is crucial to inspect them for any signs of degradation or perforation before each use. Always use the proper glove removal technique to avoid contaminating your skin.[5]

  • Protective Clothing: A standard laboratory coat is required. For procedures with a higher risk of splashes or dust generation, consider chemically resistant aprons or coveralls.[1][6]

Respiratory Protection

The potential for respiratory irritation (H335) from dust or aerosols necessitates careful consideration of respiratory protection.[1][2]

  • Engineering Controls: The primary method of respiratory protection should be the use of adequate ventilation, such as a certified chemical fume hood.[5][6]

  • Respirator Use: In situations where a fume hood is not available or if dust formation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors is recommended.[6]

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 6-Chloro-4-(trifluoromethyl) pyridazine-3-carboxylic acid hazard_assessment Hazard Assessment: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) start->hazard_assessment eye_protection Eye Protection: Tight-sealing safety goggles (minimum). Add face shield for splash risk. hazard_assessment->eye_protection skin_protection Skin & Hand Protection: Chemical-resistant gloves. Laboratory coat. hazard_assessment->skin_protection respiratory_protection Respiratory Protection: Work in a fume hood. hazard_assessment->respiratory_protection end Proceed with experiment eye_protection->end skin_protection->end is_dusty Is there a risk of dust or aerosol generation? respiratory_protection->is_dusty respirator Use NIOSH/EN 149 approved respirator. is_dusty->respirator Yes is_dusty->end No respirator->end

Caption: PPE Selection Workflow for Handling the Target Compound.

Operational and Disposal Plans

A safe laboratory environment is maintained through a combination of appropriate PPE and standardized operational and disposal procedures.

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[5][6]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[1][5] Do not eat, drink, or smoke in the laboratory.[1][7]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][6]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6][8]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician.[5][6]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6][8]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6]

The following diagram outlines the immediate steps to take in an emergency.

Emergency_Response_Workflow exposure Exposure Event inhalation Inhalation: Move to fresh air. Seek medical attention. exposure->inhalation skin_contact Skin Contact: Wash with soap and water. Remove contaminated clothing. exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins. Seek immediate medical attention. exposure->eye_contact ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. exposure->ingestion

Caption: Immediate Emergency Response to Chemical Exposure.

Disposal Plan

Proper disposal of chemical waste is paramount to ensure the safety of personnel and the environment.

  • Chemical Waste: Dispose of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid and any solutions containing it as hazardous waste. This should be done through an approved waste disposal plant.[6][8] Do not allow the product to enter drains or waterways.[5]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in a suitable, closed container.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid, ensuring both personal safety and the integrity of their research.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • UPL AgroSolutions Canada Inc. (2022, February 11). Safety Data Sheet. Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.